molecular formula C14H10N2O2S2 B11104510 {[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone

{[(3Z)-3H-1,2-benzodithiol-3-ylideneamino]oxy}(phenylamino)methanone

Cat. No.: B11104510
M. Wt: 302.4 g/mol
InChI Key: YKKCFLQTXGHKDJ-SSZFMOIBSA-N
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Description

(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime is a complex organic compound that features a unique structure combining a benzodithiol core with an oxime and an anilinocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime typically involves the reaction of 3H-1,2-benzodithiol-3-one with an anilinocarbonyl oxime precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime linkage. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzodithiol derivatives.

Scientific Research Applications

(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzodithiol core may interact with cellular components, disrupting normal cellular functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3H-1,2-Benzodithiol-3-one O-(anilinocarbonyl)oxime is unique due to its combination of a benzodithiol core with an oxime and anilinocarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

[(Z)-1,2-benzodithiol-3-ylideneamino] N-phenylcarbamate

InChI

InChI=1S/C14H10N2O2S2/c17-14(15-10-6-2-1-3-7-10)18-16-13-11-8-4-5-9-12(11)19-20-13/h1-9H,(H,15,17)/b16-13-

InChI Key

YKKCFLQTXGHKDJ-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3SS2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3SS2

Origin of Product

United States

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